
N-isopropyl-1,4-diazepane-1-carboxamide
Descripción general
Descripción
N-isopropyl-1,4-diazepane-1-carboxamide is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.27 . It is used in various scientific research fields, including drug synthesis, polymer chemistry, and material science.
Molecular Structure Analysis
The molecular structure of this compound consists of a diazepane ring, which is a seven-membered ring with two nitrogen atoms, attached to a carboxamide group and an isopropyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.27 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Aplicaciones Científicas De Investigación
Synthesis and Biological Significance 1,4-Diazepines, which include N-isopropyl-1,4-diazepane-1-carboxamide derivatives, are recognized for their extensive biological activities. These activities encompass antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The significance of 1,4-diazepines in medicinal chemistry is attributed to their two nitrogen-containing seven-membered heterocyclic structure, offering a versatile scaffold for the synthesis of biologically active compounds. The exploration of synthetic routes, chemical reactions, and the biological attributes of 1,4-diazepine derivatives is aimed at their potential pharmaceutical applications, underscoring their importance in drug discovery and development (Rashid et al., 2019).
Environmental Considerations and Analytical Methods Research on the environmental fate, detection, and transformation of benzodiazepines, which share a core structure with this compound, highlights the environmental persistence and the need for effective detection and removal methods. Studies have been conducted to assess the occurrence of benzodiazepine derivatives in water sources and their removal during water treatment processes. This research is critical for understanding the environmental impact of these compounds and developing strategies to mitigate their presence in aquatic environments, thus ensuring water safety and ecological health (Kosjek et al., 2012).
Polymeric and Nanotechnological Applications The incorporation of functional groups derived from this compound into polymers and nanomaterials represents another significant area of research. These applications are explored in the context of developing responsive, biocompatible, and environmentally friendly materials for various technological and biomedical applications. This includes the creation of smart materials capable of responding to environmental stimuli, such as temperature and pH changes, which have implications for drug delivery, sensing, and catalysis (Begum et al., 2019).
Mecanismo De Acción
The mechanism of action of N-isopropyl-1,4-diazepane-1-carboxamide is not specified in the available sources. Its effects would depend on its application in various scientific research fields.
Propiedades
IUPAC Name |
N-propan-2-yl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(2)11-9(13)12-6-3-4-10-5-7-12/h8,10H,3-7H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDVMZXDKAWLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)
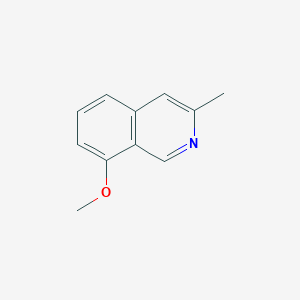

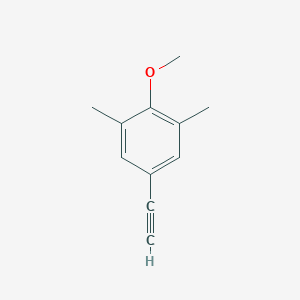
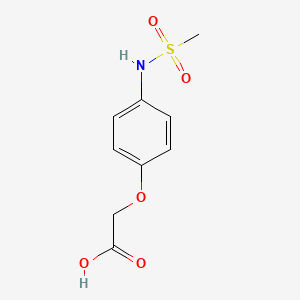
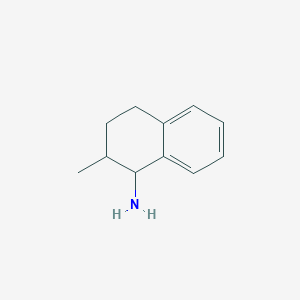
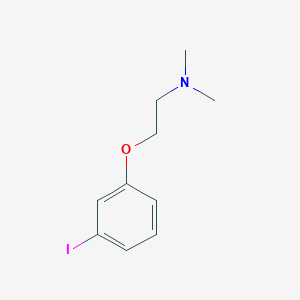
![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)
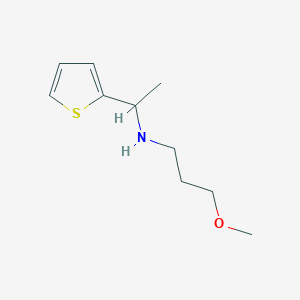
![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)

